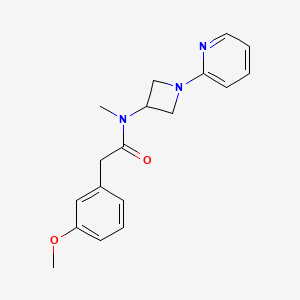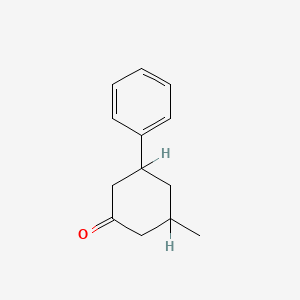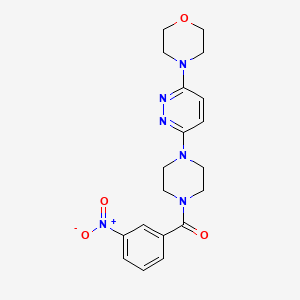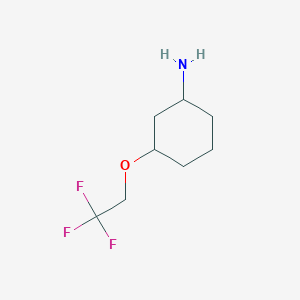
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide” is a compound that contains a thiazole ring and a pyrrolidine ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The pyrrolidine ring is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring and a pyrrolidine ring . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Applications De Recherche Scientifique
Vascular Endothelial Growth Factor Receptor-2 Inhibition
- Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Compounds similar to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This has implications in cancer treatment, as these compounds showed efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Cytotoxic Activity in Cancer Research
- Cytotoxicity Against Cancer Cell Lines: Benzamide derivatives and their copper(II) complexes demonstrated significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines. This indicates potential for development as anticancer agents (Adhami et al., 2014).
Material Science and Gelation Behavior
- Supramolecular Gelators: A series of N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior. This research is significant for understanding the role of non-covalent interactions in material science, particularly in the design of supramolecular gels (Yadav & Ballabh, 2020).
Histone Deacetylase Inhibition
- Inhibition of Histone Deacetylase (HDAC): Similar compounds have been identified as selective inhibitors of HDACs, crucial in cancer treatment due to their role in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Chemical Synthesis and Analysis
- Synthesis of Novel Cyclic Systems: Research in this area focuses on synthesizing new cyclic systems incorporating benzamide derivatives, which can lead to the development of new pharmaceuticals and chemicals (Fadda et al., 2013).
Chemical Sensing Applications
- Chromium Ion Selective Electrode: The use of benzamide derivatives in the construction of chromium ion selective electrodes demonstrates the application in chemical sensing, essential for environmental monitoring and industrial processes (Hajiaghababaei et al., 2016).
Mécanisme D'action
Target of Action
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide, also known as N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}benzamide, is a compound that has been synthesized and evaluated for anticonvulsant activity
Mode of Action
It is known that the compound has been evaluated for anticonvulsant activity , suggesting that it may interact with targets involved in seizure activity.
Biochemical Pathways
Given its evaluation for anticonvulsant activity , it is likely that it affects pathways involved in neuronal excitability and seizure activity.
Pharmacokinetics
A computational study was carried out, including prediction of pharmacokinetic properties
Result of Action
Given its evaluation for anticonvulsant activity , it is likely that it has effects on neuronal excitability and seizure activity.
Propriétés
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-3,5-6,8,10,13H,4,7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPGQCKOKBWGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2609887.png)

![7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)
![(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2609890.png)


![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2609896.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2609902.png)


![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)
